molecular formula C8H7ClN2 B13014885 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13014885
M. Wt: 166.61 g/mol
InChI Key: BBERHDJCTFDXOI-UHFFFAOYSA-N
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Description

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol This compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group in specific positions can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4,11H,1H3

InChI Key

BBERHDJCTFDXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CN=C2Cl

Origin of Product

United States

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